

Application Notes and Protocols for In Vivo Pharmacodynamic Studies of Ledaborbactam

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Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

Cat. No.: *B3324390*

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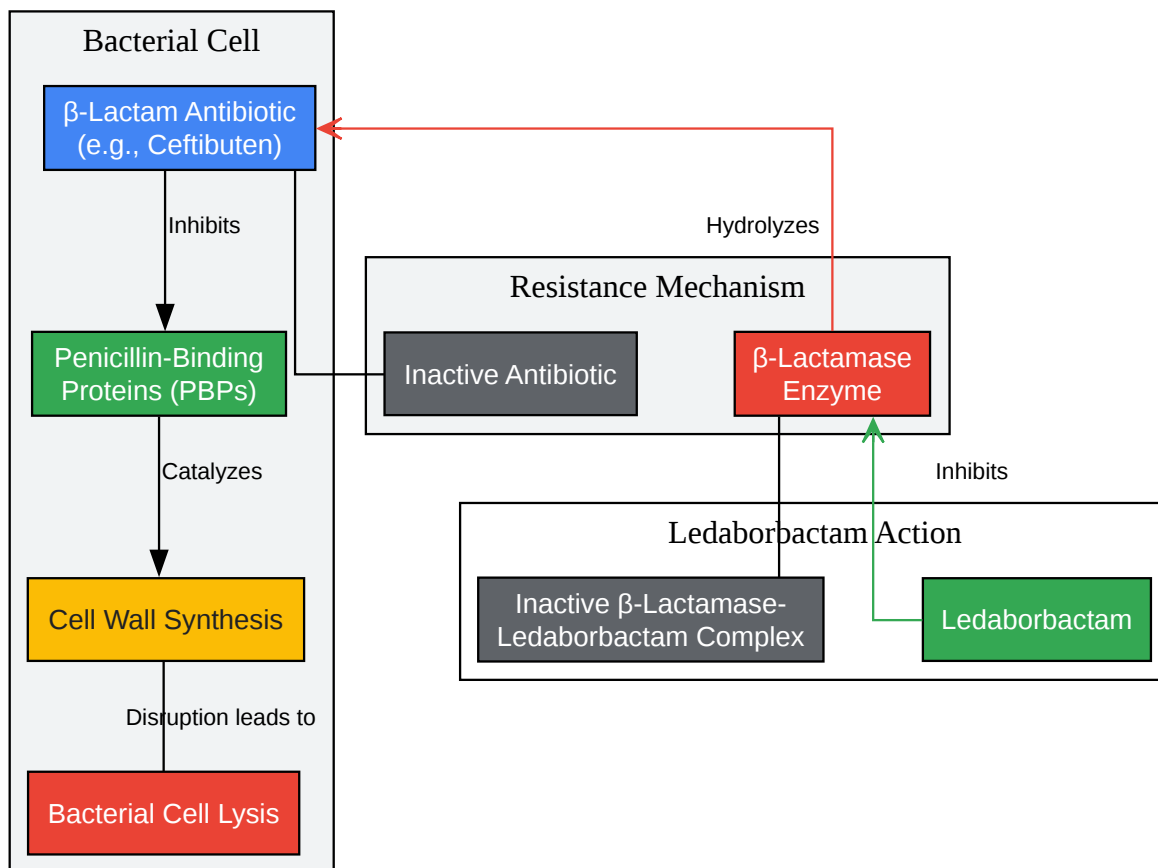
Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum boronic acid β -lactamase inhibitor.[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to combat infections caused by multidrug-resistant (MDR) Enterobacterales that produce serine β -lactamases.[1][3][4][5] Ledaborbactam itself does not possess antibacterial activity but functions by inhibiting β -lactamase enzymes, thereby restoring the efficacy of ceftibuten.[2] This document provides detailed application notes and protocols for designing and conducting in vivo pharmacodynamic (PD) studies of ledaborbactam in combination with a partner β -lactam, such as ceftibuten.

Ledaborbactam, through its active form, covalently and reversibly binds to the active site serine of Ambler class A, C, and D β -lactamases, protecting the partner β -lactam from hydrolysis.[2] The prodrug, **ledaborbactam etzadroxil** (formerly VNRX-7145), undergoes rapid and extensive biotransformation to the active ledaborbactam in vivo.[2]

Mechanism of Action: β -Lactamase Inhibition

The primary mechanism of resistance to β -lactam antibiotics in many Gram-negative bacteria is the production of β -lactamase enzymes. These enzymes hydrolyze the amide bond in the β -lactam ring, rendering the antibiotic inactive. Ledaborbactam acts as a β -lactamase inhibitor, effectively neutralizing this resistance mechanism.



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Caption: Mechanism of action of a β -lactam antibiotic in the presence of β -lactamase and the inhibitory action of ledaborbactam.

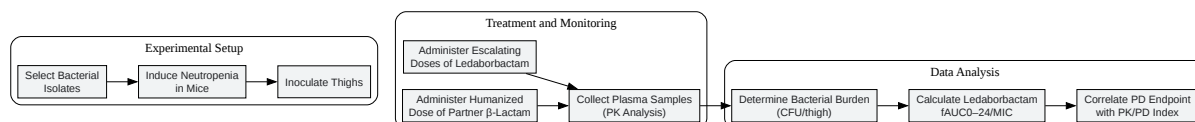
Experimental Design for In Vivo Pharmacodynamic Studies

The neutropenic murine thigh infection model is a well-established and highly utilized model for evaluating the in vivo efficacy of antimicrobial agents, including β -lactam/ β -lactamase inhibitor combinations.^{[1][3][4][5]} This model allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. For

ledaborbactam, the key PK/PD index is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC_{0–24}/MIC).[3]

Key Components of the Experimental Design:

- **Animal Model:** Neutropenic mice are typically used to minimize the contribution of the host immune system, thereby isolating the effect of the antimicrobial agent.
- **Bacterial Strains:** A panel of clinically relevant bacterial isolates, such as *Escherichia coli*, *Klebsiella pneumoniae*, and *Enterobacter cloacae*, expressing various β -lactamases should be used.[3][4][5]
- **Humanized Dosing Regimens:** Dosing regimens in mice are designed to simulate the plasma concentration-time profiles observed in humans for the partner β -lactam (e.g., ceftibuten 600 mg every 12 hours).[3][4][5]
- **Dose-Ranging Studies:** Escalating doses of ledaborbactam are administered in combination with the humanized dose of the partner β -lactam to determine the exposure required for a specific endpoint (e.g., bacteriostasis or a 1-log₁₀ reduction in bacterial burden).[3][6]
- **Pharmacokinetic Analysis:** Plasma samples are collected at various time points to determine the concentration of both the partner β -lactam and ledaborbactam, allowing for the calculation of PK parameters such as AUC.
- **Pharmacodynamic Analysis:** The change in bacterial density (log₁₀ CFU/thigh) over 24 hours is correlated with the calculated PK/PD index (fAUC_{0–24}/MIC) to determine the exposure-response relationship.



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